Cas no 1888869-67-7 (8-Fluoro-1-methylisoquinolin-5-amine)

8-Fluoro-1-methylisoquinolin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 8-Fluoro-1-methylisoquinolin-5-amine
- 1888869-67-7
- EN300-26667054
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- MDL: MFCD32667389
- Inchi: 1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3
- InChI Key: HSZRSJMSVMDMPK-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C2C=CN=C(C)C=21)N
Computed Properties
- Exact Mass: 176.07497646g/mol
- Monoisotopic Mass: 176.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 1.9
8-Fluoro-1-methylisoquinolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26667054-1.0g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
Enamine | EN300-26667054-0.25g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
Enamine | EN300-26667054-2.5g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
Enamine | EN300-26667054-5g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 5g |
$3935.0 | 2023-09-12 | |
Enamine | EN300-26667054-0.1g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95.0% | 0.1g |
$470.0 | 2025-03-20 | |
1PlusChem | 1P028ZAA-10g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 10g |
$7277.00 | 2023-12-19 | |
1PlusChem | 1P028ZAA-500mg |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 500mg |
$1370.00 | 2024-06-17 | |
1PlusChem | 1P028ZAA-5g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 5g |
$4926.00 | 2023-12-19 | |
1PlusChem | 1P028ZAA-250mg |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 250mg |
$893.00 | 2024-06-17 | |
1PlusChem | 1P028ZAA-2.5g |
8-fluoro-1-methylisoquinolin-5-amine |
1888869-67-7 | 95% | 2.5g |
$3350.00 | 2024-06-17 |
8-Fluoro-1-methylisoquinolin-5-amine Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 8-Fluoro-1-methylisoquinolin-5-amine
Professional Introduction to 8-Fluoro-1-methylisoquinolin-5-amine (CAS No. 1888869-67-7)
8-Fluoro-1-methylisoquinolin-5-amine, identified by its Chemical Abstracts Service (CAS) number 1888869-67-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The presence of a fluorine atom at the 8-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The isoquinoline core is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. Modifications to this core, such as the introduction of fluorine and methyl groups, can significantly alter its pharmacokinetic and pharmacodynamic properties. In recent years, there has been a growing interest in fluorinated isoquinolines due to their enhanced metabolic stability and improved binding affinity to biological targets.
8-Fluoro-1-methylisoquinolin-5-amine has been studied for its potential applications in treating neurological disorders. Isoquinoline derivatives are known to interact with multiple neurotransmitter systems, including serotonin and dopamine pathways. The fluorine substitution at the 8-position is particularly noteworthy, as it can increase the compound's lipophilicity and binding affinity to specific receptors. This modification has been shown to enhance the compound's ability to cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) disorders.
Recent research has highlighted the role of 8-fluoro-1-methylisoquinolin-5-amine in developing novel antipsychotic and antidepressant agents. Preclinical studies have demonstrated that this compound exhibits potent activity against dopamine D2 receptors, which are key targets for antipsychotic drugs. Additionally, its interaction with serotonin receptors suggests potential benefits in treating depression and anxiety disorders. These findings have prompted further investigation into its therapeutic efficacy and safety profile.
The synthesis of 8-fluoro-1-methylisoquinolin-5-amine involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The introduction of the fluorine atom requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these processes.
In addition to its pharmaceutical applications, 8-fluoro-1-methylisoquinolin-5-amine has shown promise in materials science. Its unique electronic properties make it a suitable candidate for developing organic semiconductors and light-emitting diodes (OLEDs). The fluorine atom can enhance the compound's charge transport properties, making it useful in electronic devices that require efficient charge mobility.
The chemical stability of 8-fluoro-1-methylisoquinolin-5-amine is another area of interest. Fluorinated compounds are generally more resistant to degradation by metabolic enzymes, which can extend their half-life in vivo. This stability is particularly important for long-term therapeutic applications where sustained drug levels are essential for efficacy.
Ethical considerations are also paramount when studying compounds like 8-fluoro-1-methylisoquinolin-5-amine. Rigorous testing is required to assess potential side effects and interactions with other drugs. Collaborative efforts between chemists, biologists, and clinicians are essential to ensure that these compounds are developed safely and effectively.
The future of research on 8-fluoro-1-methylisoquinolin-5-amine looks promising, with ongoing studies exploring its mechanisms of action and potential new therapeutic applications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with improved properties.
In conclusion, 8-fluoro-1-methylisoquinolin-5-amine (CAS No. 1888869-67-7) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug development, particularly in treating neurological disorders. As research continues, we can expect further insights into its applications and benefits across various fields.
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